molecular formula C9H11ClO2 B1266554 1-(4-Chlorophenoxy)propan-2-ol CAS No. 5335-23-9

1-(4-Chlorophenoxy)propan-2-ol

Cat. No. B1266554
CAS RN: 5335-23-9
M. Wt: 186.63 g/mol
InChI Key: UYVYYJPYMOXMKC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)propan-2-ol, commonly referred to as 4-chloro-2-propoxypropanol, is an organic compound with a molecular formula of C7H11ClO2. It is a colorless, volatile liquid with a sweet, fruity odor. 4-chloro-2-propoxypropanol has a wide range of applications in the scientific community, including use as a synthetic intermediate for pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in chemical synthesis, as a solvent for organic reactions, and as a catalyst for the synthesis of other compounds.

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

1-(4-Chlorophenoxy)propan-2-ol derivatives have been studied for their affinity to beta 1- and beta 2-adrenoceptors, which are crucial in cardiovascular pharmacology. These studies reveal the substantial cardioselectivity of certain derivatives, indicating their potential in developing heart-specific beta-blockers (Rzeszotarski et al., 1979).

Fungicidal Activity

Compounds synthesized from 1-(4-Chlorophenoxy)propan-2-ol have demonstrated fungicidal properties. This is particularly evident in substances obtained from interactions with oxiranylpyridines and chlorophenol, emphasizing their potential applications in pharmacology and agrochemicals (Kuzenkov & Zakharychev, 2009).

Development of Naphthalen-1-ols

The compound has been used in iron-catalyzed intramolecular annulations to create naphthalen-1-ol or anthracen-1-ol skeletons. This represents an environmentally-friendly and economical approach in organic synthesis, offering new avenues for the development of complex organic compounds (Wang et al., 2009).

Antimicrobial and Antiradical Activity

Synthesis involving 1-(4-Chlorophenoxy)propan-2-ol has led to compounds with antimicrobial and antiradical activities. These activities, crucial in combating pathogens and managing oxidative stress, were tested against various human pathogens, revealing their potential in medical applications (Čižmáriková et al., 2020).

Antifungal Evaluation

Derivatives of 1-(4-Chlorophenoxy)propan-2-ol have been evaluated for their antifungal properties, specifically against Candida strains. This suggests their potential use in developing new antifungal agents, which could be critical in addressing fungal infections (Lima-Neto et al., 2012).

properties

IUPAC Name

1-(4-chlorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVYYJPYMOXMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277570, DTXSID90879484
Record name 1-(4-chlorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2PROPANOL14CHLOROPHENOXY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenoxy)propan-2-ol

CAS RN

5335-23-9
Record name 2-Propanol, 1-(p-chlorophenoxy)-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chlorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.87 g of p-chlorophenol in 30 ml of tetrahydrofuran is added 1.2 g of sodium hydride (60% dispersion in oil). After one hour, 4.98 g of potassium iodide and 2.54 ml of 1-chloro-2-propanol in 10 ml of tetrahydrofuran is added. The mixture is heated at 80° C. for 18 hours. The mixture is chilled, poured into 300 ml of ice-water containing 3 ml of acetic acid. The mixture is extracted with dichloromethane and the extract washed with saturated sodium bicarbonate and sodium chloride solution. Drying (MgSO4) and removal of the solvent under reduced pressure gives 5.1 g of product as an oil.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Quantity
2.54 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Morisseau, JK Beetham, F Pinot, S Debernard… - Archives of biochemistry …, 2000 - Elsevier
Affinity chromatographic methods were developed for the one-step purification to homogeneity of recombinant soluble epoxide hydrolases (sEHs) from cress and potato. The enzymes …
Number of citations: 93 www.sciencedirect.com

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